Ethane-1,1-dithiol

Organosulfur synthesis Heterocyclic chemistry Dithiolene ligands

Ethane-1,1-dithiol (CAS 26914-40-9), also designated 1,1-ethanedithiol, is a geminal organosulfur compound with the formula CH₃CH(SH)₂, bearing both thiol (–SH) groups on the same carbon atom. As a member of the gem‑dithiol subclass, it is formally derived from acetaldehyde and hydrogen sulfide and stands in contrast to the more common vicinal dithiols such as ethane‑1,2‑dithiol.

Molecular Formula C2H6S2
Molecular Weight 94.2 g/mol
CAS No. 26914-40-9
Cat. No. B1201067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane-1,1-dithiol
CAS26914-40-9
Synonyms1,2-ethanedithiol
2-mercaptoethanol disulfide
BisEDT
bismuth ethanedithiol
ethandithiol
ethanedithiol
Molecular FormulaC2H6S2
Molecular Weight94.2 g/mol
Structural Identifiers
SMILESCC(S)S
InChIInChI=1S/C2H6S2/c1-2(3)4/h2-4H,1H3
InChIKeyDHBXNPKRAUYBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethane-1,1-dithiol (CAS 26914-40-9): Geminal Dithiol Procurement & Selection Guide


Ethane-1,1-dithiol (CAS 26914-40-9), also designated 1,1-ethanedithiol, is a geminal organosulfur compound with the formula CH₃CH(SH)₂, bearing both thiol (–SH) groups on the same carbon atom [1]. As a member of the gem‑dithiol subclass, it is formally derived from acetaldehyde and hydrogen sulfide and stands in contrast to the more common vicinal dithiols such as ethane‑1,2‑dithiol [2]. The compound is a colourless liquid (bp 71 °C, density 0.83 g cm⁻³) with a characteristic meaty‑roasted odour, recognized as a JECFA‑evaluated flavouring agent (JECFA No. 1660, FEMA 4111) [3][4]. Its geminal –SH arrangement confers distinct reactivity, acidity, and thermal behaviour relative to its vicinal isomer and other in‑class dithiols.

Why Ethane-1,1-dithiol Cannot Be Replaced by Generic In‑Class Dithiols


Despite sharing the molecular formula C₂H₆S₂ with its vicinal isomer ethane‑1,2‑dithiol, ethane‑1,1‑dithiol occupies a distinct chemical space defined by its geminal –SH topology [1]. This constitutional isomerism governs divergent reactivity: gem‑dithiols eliminate H₂S upon heating to yield transient thioketones, whereas vicinal dithiols instead form stable 1,3‑dithiolanes with carbonyls [2]. The geminal arrangement also imparts measurably greater acidity (predicted pKₐ 9.31 vs. ~11 for the vicinal isomer) and a boiling point more than 70 °C lower, directly impacting distillation‑based purification and handling protocols [3][4]. Furthermore, ethane‑1,1‑dithiol carries a JECFA safety evaluation with a demonstrated margin of safety exceeding 10⁷ at flavour‑use levels—a regulatory status absent for ethane‑1,2‑dithiol, which is classified as Toxic/Danger under GHS [5]. Simple in‑class substitution without accounting for these quantifiable differences introduces risks of divergent reaction outcomes, purification failure, and non‑compliance in food‑grade applications.

Quantitative Differentiation Evidence: Ethane-1,1-dithiol (26914-40-9) vs. Closest Analogs


Geminal vs. Vicinal Dithiol Product Divergence: 1,3‑Dithiolenes (43%) vs. 1,3‑Dithiolanes (34%)

In a direct head‑to‑head study, alkylthiochloroacetylenes were reacted with geminal dithiols (including ethane‑1,1‑dithiol) in diethyl ether and with vicinal dithiols (ethane‑1,2‑dithiol) in THF. The geminal pathway selectively furnished functional 1,3‑dithiolenes in 43% yield, whereas the vicinal dithiol gave 1,3‑dithiolanes in 34% yield under their respective optimal conditions [1]. This demonstrates that ethane‑1,1‑dithiol directs cyclization toward the unsaturated dithiolene heterocycle—a product class inaccessible from ethane‑1,2‑dithiol—due to the geminal –SH topology precluding the saturated 1,3‑dithiolane ring closure.

Organosulfur synthesis Heterocyclic chemistry Dithiolene ligands

Enhanced Brønsted Acidity: pKₐ 9.31 vs. ~11 for Ethane‑1,2‑dithiol

The predicted strongest acidic pKₐ of ethane‑1,1‑dithiol is 9.31 (ChemAxon), compared with an experimentally measured pKₐ of approximately 11 for ethane‑1,2‑dithiol [1][2]. This ΔpKₐ of ~1.7 units corresponds to the geminal dithiol being roughly 50‑fold more acidic than its vicinal isomer. The enhanced acidity is consistent with the increased stability of the gem‑dithiolate anion, where both sulfur atoms can contribute to charge delocalization on a single carbon center—a mode unavailable to vicinal dithiolate anions. Within the gem‑dithiol series, methanedithiol (predicted pKₐ 8.60) is still more acidic, positioning ethane‑1,1‑dithiol as intermediate in acidity between methanedithiol and the vicinal isomer .

Physical organic chemistry Thiol acidity Nucleophilicity

Boiling Point Differential: 71 °C vs. 146 °C — Distillation‑Relevant Physical Property

Ethane‑1,1‑dithiol exhibits a boiling point of 71 °C at atmospheric pressure, whereas ethane‑1,2‑dithiol boils at 144–146 °C—a difference of ~75 °C [1][2]. The density of the geminal isomer is also markedly lower (0.83 vs. 1.123 g cm⁻³) [1][3]. These differences arise from the absence of intermolecular hydrogen‑bonding networks typical of vicinal dithiols, where the two –SH groups on adjacent carbons can engage in cooperative interactions. The lower boiling point of ethane‑1,1‑dithiol facilitates distillation at milder temperatures, reducing thermal decomposition risk (gem‑dithiols eliminate H₂S upon heating [4]). For comparison, methanedithiol boils at 58 °C (experimental), consistent with the trend of decreasing boiling point with decreasing alkyl substitution in the gem‑dithiol series [5].

Separation science Purification Physicochemical characterization

Food‑Grade Regulatory Clearance and Safety Margin >10⁷ — Absent for Vicinal Isomer

Ethane‑1,1‑dithiol has undergone formal safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is assigned JECFA No. 1660 and FEMA No. 4111, with a determination of "no safety concern at current levels of intake when used as a flavouring agent" [1][2]. The compound is classified as GRAS (Generally Recognized As Safe) by FEMA, with a maximum permitted concentration of 5 ppm and typical use levels around 0.2 ppm . Critically, toxicological evaluation established a margin of safety exceeding 10,000,000 (10⁷) at these use levels . In stark contrast, ethane‑1,2‑dithiol carries GHS hazard classifications of Danger; H301 (Toxic if swallowed), H310 (Fatal in contact with skin), and H330 (Fatal if inhaled) [3][4]. No JECFA evaluation or food‑grade approval exists for the vicinal isomer.

Food safety Flavour chemistry Regulatory compliance

Thermal Stability: H₂S Elimination Pathway Unique to Gem‑Dithiols

Geminal dithiols as a class, including ethane‑1,1‑dithiol, undergo a characteristic thermal elimination of H₂S upon heating, generating a transient thioketone (thial) that rapidly oligomerizes [1]. This decomposition pathway is intrinsic to the gem‑(SH)₂ arrangement and constitutes a class‑level property not shared by vicinal dithiols, which instead maintain thermal stability through their 1,2‑positioning. The practical consequence is that ethane‑1,1‑dithiol requires storage below ambient temperatures and distillation under mild conditions to avoid yield loss and oligomer contamination. In contrast, ethane‑1,2‑dithiol is routinely distilled at 144–146 °C without significant decomposition [2]. The gem‑dithiol instability also represents a synthetic opportunity: controlled thermolysis of ethane‑1,1‑dithiol can serve as an in situ source of thioacetaldehyde equivalents for cascade reactions, a reactivity mode unavailable from the vicinal isomer [1].

Thermal decomposition Geminal dithiol stability Process safety

Odor Profile and Commercial Form Differentiation: Meaty/Roasted vs. Rotten Cabbage

Ethane‑1,1‑dithiol possesses a characteristic meaty, roasted, rubbery, or durian‑like odour [1]. In contrast, ethane‑1,2‑dithiol is universally described as having an odour resembling rotten cabbage [2]. This sensory dichotomy is not merely anecdotal but directly determines commercial presentation: ethane‑1,1‑dithiol is standardly supplied as a 1% solution in ethanol (or 94.5% ethanol / 4% ethyl acetate), designated CAS 69382‑62‑3 for the formulated product, precisely because the neat compound's odour intensity and persistence render it impractical to handle [3][4]. The vicinal isomer is routinely sold neat (≥95% purity). The 1% solution form of ethane‑1,1‑dithiol directly reflects its usage concentration in flavour applications (0.1–5 ppm in finished food products) .

Sensory chemistry Flavour formulation Product form

High‑Value Application Scenarios for Ethane‑1,1‑dithiol (CAS 26914‑40‑9)


Synthesis of 1,3‑Dithiolene Metal Complexes for Conductive and Optical Materials

Ethane‑1,1‑dithiol is the precursor of choice for constructing 1,3‑dithiolene ligands, which form the core of transition metal dithiolene complexes used in molecular conductors, near‑IR dyes, and non‑linear optical materials. As demonstrated by D'yachkova et al. (2007), geminal dithiols react with alkylthiochloroacetylenes to selectively yield 1,3‑dithiolenes (43% yield), whereas the vicinal isomer ethane‑1,2‑dithiol produces only saturated 1,3‑dithiolanes [1]. This product divergence is absolute: no 1,3‑dithiolene formation is possible from vicinal dithiol starting materials. Researchers procuring for dithiolene chemistry must therefore specify the geminal isomer (CAS 26914‑40‑9) to access this entire ligand class [1].

Food and Beverage Flavour Formulation Requiring JECFA‑Approved Sulfurous Notes

Ethane‑1,1‑dithiol is uniquely positioned among low‑molecular‑weight dithiols for commercial flavour applications. It is JECFA‑evaluated (No. 1660) with no safety concern at current intake levels, FEMA GRAS (No. 4111), and carries a quantified margin of safety exceeding 10⁷ at typical use levels of 0.2 ppm . The compound imparts meaty, roasted, and durian‑type flavour notes [2]. Its vicinal isomer ethane‑1,2‑dithiol—despite the identical molecular formula—is classified as Toxic/Danger (H301, H310, H330) and lacks any food‑grade regulatory approval [3]. Flavour houses and food manufacturers requiring a sulfur‑containing meaty note with documented regulatory clearance must specify CAS 69382‑62‑3 (1% ethanol solution) or CAS 26914‑40‑9 (neat), with the solution form being the practical procurement specification .

Controlled‑Thermolysis Generation of Thioacetaldehyde in Cascade Reaction Sequences

The intrinsic thermal lability of gem‑dithiols—specifically their elimination of H₂S to generate transient thioketones—can be exploited synthetically. Ethane‑1,1‑dithiol upon controlled heating releases thioacetaldehyde, which can be trapped in situ for thio‑Diels–Alder, condensation, or oligomerization cascades [4]. This reactivity mode is class‑specific to gem‑dithiols and entirely absent from ethane‑1,2‑dithiol, which distills unchanged at 146 °C [5]. Researchers designing reaction sequences requiring a thermally generated thioaldehyde equivalent should procure the geminal isomer in its neat form (CAS 26914‑40‑9) and employ low‑temperature storage and mild heating protocols to exploit this controlled decomposition pathway [4].

Wine and Fermentation Chemistry: Sulfur Aroma Precursor Studies

Ethane‑1,1‑dithiol is naturally formed during grape fermentation and participates in oxidative transformations relevant to wine aroma chemistry. In the presence of oxygen, it converts to cis/trans‑3,6‑dimethyl‑1,2,4,5‑tetrathiane (rubbery aroma) and further oxidizes to cis/trans‑3,5‑dimethyl‑1,2,4‑trithiolane (meat‑like odour) [6]. These specific oxidative cascades are governed by the gem‑dithiol structure and differ fundamentally from the disulfide‑forming oxidative behaviour of vicinal dithiols [7]. Enologists and fermentation scientists studying volatile sulfur compound evolution require authentic ethane‑1,1‑dithiol (typically the 1% solution, CAS 69382‑62‑3) as an analytical standard and mechanistic probe, as the vicinal isomer follows entirely divergent oxidative pathways [6].

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